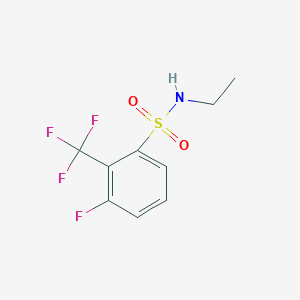

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide

Description

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with fluorine at position 3, a trifluoromethyl group at position 2, and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀F₄NO₂S, yielding a molecular weight of approximately 290.2 g/mol.

Properties

Molecular Formula |

C9H9F4NO2S |

|---|---|

Molecular Weight |

271.23 g/mol |

IUPAC Name |

N-ethyl-3-fluoro-2-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C9H9F4NO2S/c1-2-14-17(15,16)7-5-3-4-6(10)8(7)9(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

RAKLNEZCPCCJHL-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Ethylamine with Fluorinated Benzenesulfonyl Chloride

The most straightforward method involves the reaction of 3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with ethylamine under controlled conditions.

-

- The sulfonyl chloride precursor is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

- Ethylamine is added dropwise at low temperature (0–5 °C) to control exothermicity.

- The reaction mixture is stirred for several hours at ambient temperature.

- The product is isolated by aqueous workup and purified by column chromatography.

-

- Use of dry and inert atmosphere (nitrogen or argon) to prevent hydrolysis of sulfonyl chloride.

- Temperature control to avoid side reactions.

This method is well-documented for analogous sulfonamide compounds and ensures moderate to high yields with purity suitable for further applications.

Catalytic C–H Activation and Amination

A more recent and advanced method involves catalytic C–H amination of the fluorinated aromatic sulfonamide precursor to introduce the N-ethyl group.

-

- Iridium-based catalysts such as [(Cp*IrCl)2(4,4',6,6'-tetrahydroxy-2,2'-bipyrimidine)][Cl]2.

- Base: Potassium hydroxide.

- Solvent system: Water and methanol mixture.

-

- Temperature: 130 °C.

- Duration: 12 hours.

- Under sealed reaction vessel to maintain pressure.

-

- The starting material, such as o-trifluoromethylbenzenesulfonamide, is combined with the iridium catalyst, potassium hydroxide, methanol, and water.

- The mixture is heated to 130 °C for 12 hours.

- After cooling, the solvent is removed by rotary evaporation.

- The product is purified by column chromatography using petroleum ether/ethyl acetate as eluent.

This method represents a green and efficient approach, avoiding the use of sulfonyl chlorides and enabling direct C–H functionalization.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|

| Direct sulfonylation | 3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride + ethylamine | None (base may be used) | DCM, THF | 0–25 | 3–12 | Moderate to High | Classical method, requires sulfonyl chloride |

| Iridium-catalyzed C–H amination | o-trifluoromethylbenzenesulfonamide + ethyl source | [(Cp*IrCl)2(4,4',6,6'-tetrahydroxy-2,2'-bipyrimidine)][Cl]2, KOH | Water/methanol | 130 | 12 | ~85 | Efficient, green, direct C–H functionalization |

| Pd-catalyzed reductive coupling | Aryl nitro compound + sodium sulfinate | Pd/C, sodium sulfinate | DMSO | 120 | 12 | 66–80 | General sulfonamide synthesis, adaptable |

Analytical and Purification Techniques

- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures is standard.

- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F), IR, mass spectrometry, and elemental analysis.

- Reaction Monitoring: ^19F NMR is particularly useful for fluorinated compounds to monitor conversion and purity.

Summary and Recommendations

- The iridium-catalyzed C–H amination method offers a modern, high-yielding, and environmentally friendly route to N-ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide.

- Classical sulfonyl chloride amination remains a reliable and straightforward approach when sulfonyl chloride precursors are accessible.

- Pd-catalyzed reductive coupling methods provide alternative synthetic strategies but may require adaptation for this specific compound.

- Careful control of reaction conditions and purification steps ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids.

Scientific Research Applications

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The biological and physicochemical properties of sulfonamides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

- This contrasts with Compound e (), where a 2-CN group may stabilize metabolic pathways .

- N-Alkylation: The N-ethyl group in the target compound likely improves lipophilicity and bioavailability compared to unsubstituted sulfonamides (e.g., celecoxib’s free NH group) .

- Ring Modifications: Compounds with extended chains () or fused heterocycles () exhibit peripheral selectivity or enhanced solubility, suggesting trade-offs between potency and pharmacokinetics .

Physicochemical Properties

Biological Activity

N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide is a fluorinated sulfonamide compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 271.23 g/mol. The compound features an ethyl group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F4NO2S |

| Molecular Weight | 271.23 g/mol |

| CAS Number | 2059994-08-8 |

| Key Functional Groups | Sulfonamide, Fluorine |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. Studies have shown that compounds with similar structures exhibit significant activity against various strains of bacteria and fungi.

Anticancer Potential

Recent research indicates that fluorinated compounds can exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration. For instance, derivatives of sulfonamides have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several fluorinated sulfonamides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating effective antibacterial properties against Staphylococcus aureus and Escherichia coli .

- Inhibition of Enzymatic Activity : A study focused on the inhibition of specific enzymes involved in metabolic pathways relevant to cancer progression. This compound was shown to inhibit pyruvate kinase activity in HepG2 cells by approximately 45%, suggesting its potential role in metabolic regulation in cancer therapy .

- Structure-Activity Relationship (SAR) : Research into the SAR of fluorinated sulfonamides revealed that the introduction of trifluoromethyl groups significantly enhances biological activity compared to non-fluorinated analogs. This enhancement is attributed to increased electron-withdrawing effects and improved binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.